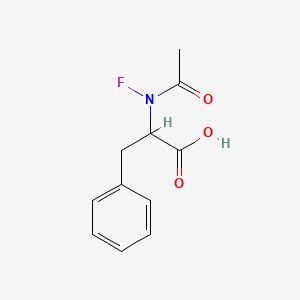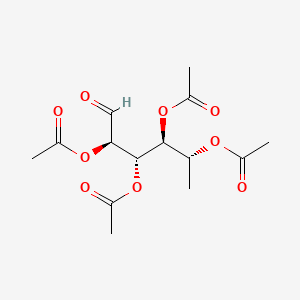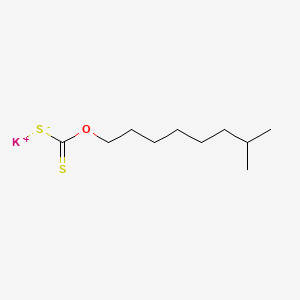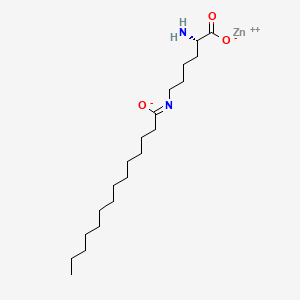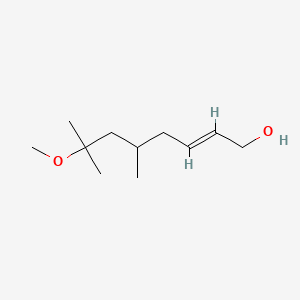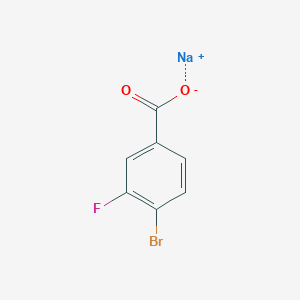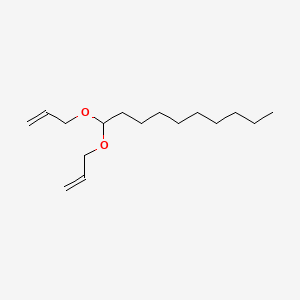![molecular formula C17H12Br3NO B12651051 3-Bromo-1-[2-(4-bromophenyl)-2-oxoethyl]quinolin-1-ium bromide CAS No. 6332-23-6](/img/structure/B12651051.png)
3-Bromo-1-[2-(4-bromophenyl)-2-oxoethyl]quinolin-1-ium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC 32230 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of NSC 32230 involves several steps, each requiring specific conditions and reagents. The synthetic routes typically include:
Initial Formation: The initial formation of the compound involves the reaction of precursor chemicals under controlled conditions. This step often requires a catalyst to facilitate the reaction.
Intermediate Steps: The intermediate steps involve further chemical reactions to refine and modify the compound. These steps may include oxidation, reduction, and substitution reactions.
Final Synthesis: The final synthesis step involves the purification and crystallization of the compound to achieve the desired purity and structure.
Industrial production methods for NSC 32230 are designed to maximize yield and efficiency. These methods often involve large-scale reactors and continuous processing techniques to ensure consistent quality and output.
Chemical Reactions Analysis
NSC 32230 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents used in oxidation reactions include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents for substitution reactions include halogens and alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce various oxides, while reduction reactions may yield different reduced forms of the compound.
Scientific Research Applications
NSC 32230 has a wide range of scientific research applications, including:
Chemistry: In chemistry, NSC 32230 is used as a reagent in various reactions and as a standard for analytical techniques.
Biology: In biology, the compound is used in studies related to cellular processes and molecular interactions.
Medicine: In medicine, NSC 32230 is investigated for its potential therapeutic effects and as a diagnostic tool.
Industry: In industry, the compound is used in the production of various materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of NSC 32230 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in the desired therapeutic or industrial outcomes.
Comparison with Similar Compounds
NSC 32230 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
NSC 706744: This compound is known for its stability and reactivity, similar to NSC 32230.
NSC 725776: This compound has similar applications in chemistry and biology.
NSC 724998: This compound is used in similar industrial processes and has comparable chemical properties.
The uniqueness of NSC 32230 lies in its specific molecular structure and the particular pathways it affects, making it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
6332-23-6 |
|---|---|
Molecular Formula |
C17H12Br3NO |
Molecular Weight |
486.0 g/mol |
IUPAC Name |
1-(4-bromophenyl)-2-(3-bromoquinolin-1-ium-1-yl)ethanone;bromide |
InChI |
InChI=1S/C17H12Br2NO.BrH/c18-14-7-5-12(6-8-14)17(21)11-20-10-15(19)9-13-3-1-2-4-16(13)20;/h1-10H,11H2;1H/q+1;/p-1 |
InChI Key |
XVBNVYVKAGKOKN-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=[N+]2CC(=O)C3=CC=C(C=C3)Br)Br.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


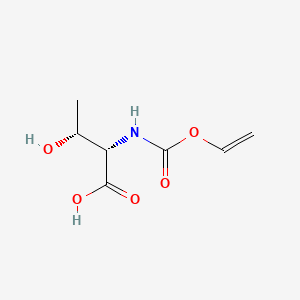

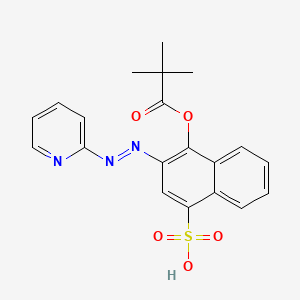
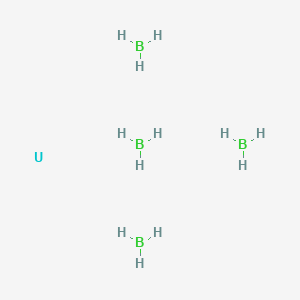
![2-bromo-4-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B12651005.png)
![4-Pyridinecarboxylic acid, 2-[(1R,3R)-3-[5-(4-fluorophenyl)-1H-imidazol-2-yl]-2,3,4,9-tetrahydro-1-(1-methyl-1H-pyrazol-4-yl)-1H-pyrido[3,4-b]indol-1-yl]-](/img/structure/B12651012.png)
